N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide is a synthetic organic compound characterized by the presence of a benzimidazole ring attached to a pentyl chain, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide, such as 1-bromopentane, in the presence of a base like potassium carbonate.
Acetylation: The resulting N-(5-benzimidazolyl)pentylamine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine or sodium hydride.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The benzimidazole ring is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Benzimidazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide exerts its effects is primarily through its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, proteins, and enzymes, affecting their function. This interaction can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzimidazolyl)acetamide: Similar structure but with a shorter alkyl chain.
N-(5-benzimidazolyl)pentylamine: Lacks the acetamide group.
2-(1H-benzimidazol-2-yl)ethanol: Contains a hydroxyl group instead of an acetamide group.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide is unique due to its specific combination of a benzimidazole ring, a pentyl chain, and an acetamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-11(18)15-10-6-2-3-9-14-16-12-7-4-5-8-13(12)17-14/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
OVVVBYUXHNXCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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